Spisulosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Disrupting Cell Division and Migration

Studies have shown that spisulosine can interfere with the cell cycle, the process by which cells grow and divide. It appears to target the cytoskeleton, a network of fibers that gives cells their shape and plays a crucial role in cell division and migration. By affecting the cytoskeleton, spisulosine may be able to inhibit the uncontrolled cell growth and spread characteristic of cancer [].

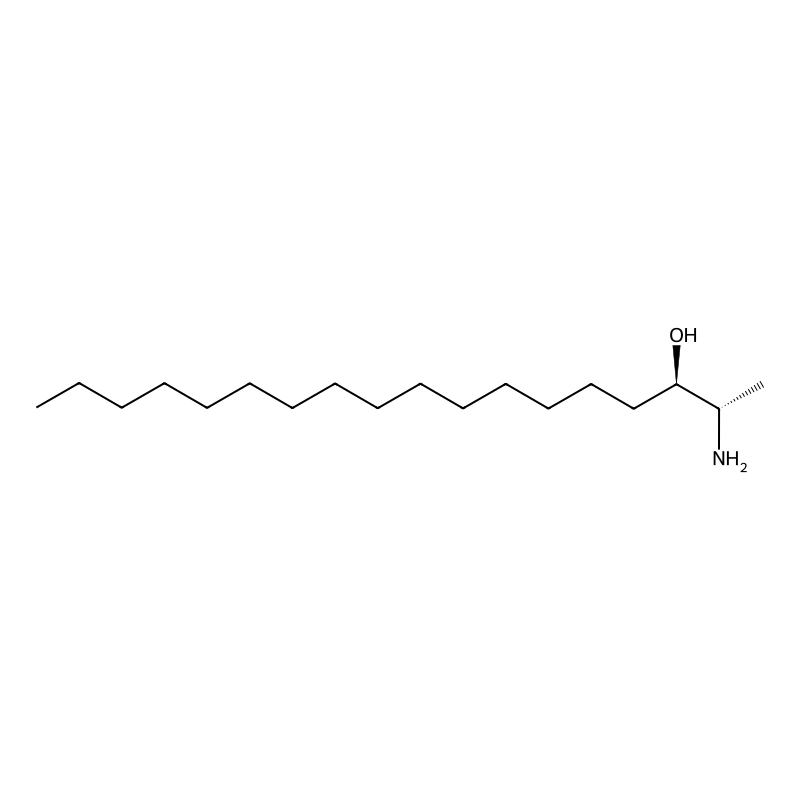

Spisulosine is a marine-derived compound characterized by the chemical formula C18H39NO. It belongs to the class of sphingoid bases and is classified as an amino alcohol. Spisulosine is recognized for its role as an antineoplastic agent, indicating its potential utility in cancer treatment. The compound is functionally related to sphinganine, which is a significant component of sphingolipids, essential for various biological processes .

Spisulosine's primary mechanism of action is believed to involve its interaction with protein kinase C (PKC) []. PKC plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. Spisulosine is thought to inhibit PKC activity, leading to cell cycle arrest and ultimately, cancer cell death []. Further research is needed to fully elucidate the specific details of this mechanism.

The chemical reactivity of spisulosine primarily involves its amino alcohol functionality, which can participate in various reactions, including acylation and alkylation. Notably, spisulosine has been synthesized using substrate-controlled [3,3]-sigmatropic rearrangement as a key reaction step. This method allows for the formation of the compound with high stereoselectivity and yields . Additionally, spisulosine can undergo hydrozirconation reactions, which are useful in synthesizing derivatives and exploring its chemical properties further .

Spisulosine exhibits notable biological activity, particularly as an antiproliferative agent. Research has demonstrated that it promotes autophagic cell death in various cancer cell lines while sparing normal cells, highlighting its potential as a selective therapeutic agent . The compound's mechanism of action involves targeting specific molecular pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

The synthesis of spisulosine has been achieved through several methods:

- Total Synthesis: A comprehensive approach that employs various organic reactions to construct the molecule from simpler precursors. This method often utilizes stereoselective techniques to ensure the correct spatial arrangement of atoms in the final product .

- Indium-Mediated Allylation: A more recent synthetic route has been developed using indium-mediated allylation of α-hydrazino aldehydes, which provides a practical pathway to synthesize spisulosine and its derivatives efficiently .

- Hydrozirconation: This technique involves the use of zirconium reagents to facilitate the formation of spisulosine from alkyne precursors, demonstrating versatility in synthetic strategies .

Spisulosine's primary application lies in its potential use as an antitumor agent. Its ability to induce autophagic cell death positions it as a promising candidate for cancer therapeutics. Furthermore, due to its structural similarity to sphingolipids, spisulosine may also be explored for applications in studying lipid metabolism and signaling pathways within cells .

Interaction studies involving spisulosine have focused on its effects on cellular pathways related to growth and apoptosis. The compound has been shown to interact with specific proteins involved in autophagy and cell cycle regulation. These interactions contribute to its biological activity and efficacy as an anticancer agent . Further research is necessary to elucidate the precise molecular targets and mechanisms through which spisulosine exerts its effects.

Spisulosine shares structural similarities with several other compounds within the sphingoid base family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Sphinganine | High | Precursor in sphingolipid metabolism | Fundamental role in cell signaling |

| Dihydrosphingosine | Moderate | Involved in cellular signaling | Lacks double bond present in spisulosine |

| Ceramide | Moderate | Key player in apoptosis and cell differentiation | Contains fatty acid chains |

| 4,5-Dehydrospisulosine | High | Potentially similar anticancer properties | Structural derivative of spisulosine |

Spisulosine's uniqueness lies in its specific structural features and biological activity profile that differentiate it from these similar compounds. Its selective induction of autophagic cell death marks it as a distinct entity within this chemical class .

The total synthesis of spisulosine has been achieved through various strategic approaches, each offering unique advantages in terms of efficiency, stereochemical control, and scalability. The following sections detail the major synthetic methodologies that have been developed for this important bioactive compound.

Aza-Claisen Rearrangement Approaches

The aza-Claisen rearrangement, particularly the Overman rearrangement, has emerged as a highly effective strategy for constructing the characteristic erythro-configured amino-alcohol motif of spisulosine [1] [2]. This approach involves the formation of allylic trichloroacetimidates from appropriately substituted allylic alcohols, followed by palladium-catalyzed rearrangement to establish the carbon-nitrogen bond with excellent stereochemical control.

Key Features:

- Substrate-controlled stereochemistry: The reaction proceeds through a substrate-controlled aza-Claisen rearrangement that establishes the erythro-configured amino-alcohol motif with high diastereoselectivity [1]

- Reaction conditions: Bis(acetonitrile)palladium(II) chloride (10 mol%) in toluene at 45°C for 24 hours, with p-benzoquinone added to prevent side reactions [3]

- Stereochemical outcome: The major erythro-diastereomer is obtained in a 28:1 diastereomeric ratio [3]

- Overall yield: 78% yield over two steps from the allylic alcohol precursor [3]

Mechanistic Considerations:

The reaction proceeds through formation of an allylic trichloroacetimidate intermediate, which undergoes palladium-catalyzed [2] [2]-sigmatropic rearrangement. The methoxymethyl (MOM) ether directing group plays a crucial role in controlling the facial selectivity of the palladium coordination and subsequent rearrangement [3].

Hydrozirconation of 1-Pentadecyne

The hydrozirconation approach represents a highly efficient method for constructing the spisulosine framework through the use of Schwartz reagent (Cp₂ZrHCl) followed by diastereocontrolled addition to aldehydes [4] [5]. This methodology provides excellent stereochemical control and relatively high yields.

Mechanistic Pathway:

The hydrozirconation of 1-pentadecyne with Schwartz reagent follows a well-established mechanism [6] [7]:

- Hydrozirconation step: The Schwartz reagent undergoes syn-addition to the terminal alkyne, placing the zirconium moiety at the terminal position

- Organozirconium intermediate formation: The resulting vinyl zirconium species is stable and can be isolated or used in situ

- Diastereocontrolled addition: The organozirconium intermediate undergoes highly diastereoselective addition to L- or D-alaninal to establish the required 2-amino-1,3-diol framework [4]

Reaction Conditions:

- Hydrozirconation: Cp₂ZrHCl (Schwartz reagent) in tetrahydrofuran (THF) at room temperature

- Stereochemical control: The addition to alaninal proceeds with high diastereoselectivity due to the chelation-controlled approach of the organozirconium species [4]

- Yields: The overall process typically provides yields of 60-75% over 6-8 synthetic steps [4]

Advantages:

- Efficiency: Relatively short synthetic sequence compared to other approaches

- Stereochemical control: Excellent control over the configuration of multiple stereocenters

- Functional group tolerance: Compatible with various protecting groups and functional groups [4]

Diastereocontrolled Addition to Alaninals

The diastereocontrolled addition of organometallic reagents to alaninals represents a versatile approach for constructing the sphingoid base framework [4] [5]. This methodology takes advantage of the inherent chirality of amino acid-derived aldehydes to control the stereochemical outcome of carbon-carbon bond formation.

Strategic Considerations:

The approach utilizes the concept of substrate-controlled diastereoselection, where the existing chirality in the alaninal substrate directs the stereochemical outcome of the addition reaction. Both L- and D-alaninals can be employed to access different stereoisomeric forms of the target molecule [4].

Reaction Parameters:

- Substrate preparation: Alaninals are typically prepared from the corresponding amino acids through standard reduction procedures

- Organometallic reagents: Various organozirconium, organozinc, and Grignard reagents have been successfully employed

- Reaction conditions: Generally conducted at low temperatures (-78°C to 0°C) to maximize stereochemical control

- Yields: The addition reactions typically proceed in 65-80% yield with excellent diastereoselectivity [4]

Stereochemical Control in Synthesis

Stereochemical control represents a critical aspect of spisulosine synthesis, given that the compound possesses two stereocenters with the (2S,3R) configuration being essential for biological activity [8] [9]. Multiple strategies have been developed to achieve the required stereochemical outcome.

Chelation-Controlled Approaches:

The use of chelating directing groups has proven highly effective in controlling stereochemistry. For example, the reduction of 2-acylaziridines using ZnCl₂ and NaBH₄ provides excellent erythro-selectivity (>99:1) through formation of a chelated intermediate [10].

Asymmetric Catalysis:

Several asymmetric catalytic approaches have been developed, including:

- Copper-catalyzed asymmetric Henry reactions: Provide high anti-selectivity for the formation of β-nitroalcohols as key intermediates [11]

- CBS oxazaborolidine reductions: Enable highly enantioselective reduction of α,β-unsaturated ketones to establish secondary alcohol stereocenters [3]

- Sharpless asymmetric dihydroxylation: Provides access to chiral diol intermediates, though modest enantiomeric excess (86%) requires recrystallization for enhancement [3]

Substrate-Controlled Reactions:

The inherent chirality of amino acid-derived starting materials provides an effective means of stereochemical control. The use of L- or D-alaninals allows access to different stereoisomeric forms of the target molecule through highly diastereoselective addition reactions [4].

Synthesis of Structural Variants and Analogs

The development of synthetic methodologies for spisulosine has facilitated the preparation of numerous structural variants and analogs for structure-activity relationship studies and biological evaluation [12] [13].

Dehydrospisulosine Analogs:

The synthesis of 4,5-dehydrospisulosine stereoisomers has been achieved through similar hydrozirconation approaches, providing access to unsaturated analogs that serve as excellent probes for ceramide synthase activity [5].

Homospisulosine Derivatives:

The convergent synthesis of homospisulosine and its 3-epi-analogue has been accomplished through stereocontrolled approaches, demonstrating the versatility of the developed synthetic methodologies [14].

Fluorinated Analogs:

The preparation of 3-fluoro analogs of spisulosine has been reported, providing access to metabolically stable derivatives for biological studies [15].

Purification and Characterization Techniques

The purification and characterization of spisulosine and its synthetic intermediates require specialized techniques due to the amphiphilic nature of the compound and its tendency to form intermolecular hydrogen bonds.

Chromatographic Purification:

- Column chromatography: Silica gel chromatography using gradient elution systems (petroleum ether/diethyl ether or hexane/ethyl acetate) typically provides good recovery (80-95%)

- High-performance liquid chromatography (HPLC): Reversed-phase HPLC using C18 columns enables final purification to >98% purity

- Preparative thin-layer chromatography: Useful for small-scale purifications with moderate recovery (70-85%)

Recrystallization Techniques:

Recrystallization from ethyl acetate has proven particularly effective for enantiomeric enrichment, enabling the isolation of >99% enantiomeric excess material from samples with modest initial optical purity [3].

Analytical Methods:

- Chiral HPLC analysis: Chiralcel columns with isopropanol/hexane mobile phases provide accurate determination of enantiomeric purity

- Nuclear magnetic resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide definitive structural characterization

- Mass spectrometry: Electrospray ionization (ESI) and chemical ionization (CI) methods enable molecular weight confirmation and fragmentation analysis

Scalability and Process Optimization

The scalability of spisulosine synthesis presents both opportunities and challenges that must be addressed for potential commercial production.

Current Limitations:

- Specialized reagents: The requirement for Schwartz reagent and other organometallic species presents cost and availability challenges for large-scale synthesis

- Multi-step sequences: Most synthetic routes involve 8-13 steps, leading to reduced overall yields and increased costs

- Protecting group strategies: The extensive use of protecting groups generates significant waste streams and adds complexity

Process Optimization Strategies:

- Continuous flow processing: Implementation of flow chemistry could improve safety, reduce waste, and enable better process control

- Catalyst recycling: Development of systems for palladium and other precious metal catalyst recovery and reuse

- Solvent recovery: Implementation of solvent recycling systems to reduce environmental impact and costs

- Route simplification: Investigation of more direct synthetic approaches to reduce step count and improve atom economy

Economic Considerations:

The current synthetic routes for spisulosine result in relatively high production costs due to the complexity of the synthesis and the requirement for specialized reagents. Process optimization focusing on route simplification, catalyst recycling, and continuous processing could significantly improve the economics of large-scale production.

Safety and Environmental Factors:Many of the current synthetic approaches require inert atmosphere conditions and the handling of air-sensitive reagents, presenting challenges for large-scale implementation. Development of more robust synthetic methods and improved handling protocols will be essential for commercial viability.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Massard C, Salazar R, Armand JP, Majem M, Deutsch E, GarcÃa M, Oaknin A, Fernández-GarcÃa EM, Soto A, Soria JC. Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Invest New Drugs. 2012 Dec;30(6):2318-26. doi: 10.1007/s10637-011-9772-8. Epub 2012 Jan 4. PubMed PMID: 22215532.

3: Chen BS, Yang LH, Ye JL, Huang T, Ruan YP, Fu J, Huang PQ. Diastereoselective synthesis and bioactivity of long-chain anti-2-amino-3-alkanols. Eur J Med Chem. 2011 Nov;46(11):5480-6. doi: 10.1016/j.ejmech.2011.09.010. Epub 2011 Sep 16. PubMed PMID: 21955681.

4: Malik G, Estéoule A, Retailleau P, Dauban P. Aziridines from intramolecular alkene aziridination of sulfamates: reactivity toward carbon nucleophiles. application to the synthesis of spisulosine and its fluoro analogue. J Org Chem. 2011 Sep 16;76(18):7438-48. doi: 10.1021/jo201209x. Epub 2011 Aug 24. PubMed PMID: 21812488.

5: Schöffski P, Dumez H, Ruijter R, Miguel-Lillo B, Soto-Matos A, Alfaro V, Giaccone G. Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemother Pharmacol. 2011 Dec;68(6):1397-403. doi: 10.1007/s00280-011-1612-1. Epub 2011 Apr 5. PubMed PMID: 21465314.

6: Vilar E, Grünwald V, Schöffski P, Singer H, Salazar R, Iglesias JL, Casado E, Cullell-Young M, Baselga J, Tabernero J. A phase I dose-escalating study of ES-285, a marine sphingolipid-derived compound, with repeat dose administration in patients with advanced solid tumors. Invest New Drugs. 2012 Feb;30(1):299-305. doi: 10.1007/s10637-010-9529-9. Epub 2010 Sep 7. PubMed PMID: 20820909.

7: Baird RD, Kitzen J, Clarke PA, Planting A, Reade S, Reid A, Welsh L, López Lázaro L, de las Heras B, Judson IR, Kaye SB, Eskens F, Workman P, deBono JS, Verweij J. Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. Mol Cancer Ther. 2009 Jun;8(6):1430-7. doi: 10.1158/1535-7163.MCT-08-1167. Epub 2009 Jun 9. PubMed PMID: 19509256.

8: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.

9: Sánchez AM, Malagarie-Cazenave S, Olea N, Vara D, Cuevas C, DÃaz-Laviada I. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. Eur J Pharmacol. 2008 Apr 28;584(2-3):237-45. doi: 10.1016/j.ejphar.2008.02.011. Epub 2008 Feb 14. PubMed PMID: 18343365.

10: Salcedo M, Cuevas C, Alonso JL, Otero G, Faircloth G, Fernandez-Sousa JM, Avila J, Wandosell F. The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway. Apoptosis. 2007 Feb;12(2):395-409. PubMed PMID: 17191124.

11: Faircloth G, Cuevas C. Kahalalide F and ES285: potent anticancer agents from marine molluscs. Prog Mol Subcell Biol. 2006;43:363-79. Review. PubMed PMID: 17153351.

12: Den Brok MW, Nuijen B, GarcÃa JL, Miranda E, Calvo P, Manada C, Beijnen JH. Compatibility and stability of the novel anticancer agent ES-285 x HCl formulated with 2-hydroxypropyl-beta-cyclodextrin in infusion devices. Pharmazie. 2006 Jan;61(1):21-4. PubMed PMID: 16454201.

13: Den Brok MW, Nuijen B, Meijer DM, Millán E, Manada C, Beijnen JH. Pharmaceutical development of a parenteral lyophilised formulation of the investigational anticancer agent ES-285.HCl. PDA J Pharm Sci Technol. 2005 Jul-Aug;59(4):246-57. PubMed PMID: 16218203.

14: Stokvis E, Rosing H, López-Lázaro L, Schellens JH, Beijnen JH. A more sensitive MS detector does not obviously lead to a more sensitive assay: experiences with ES-285. Biomed Chromatogr. 2004 Jul;18(6):403-7. PubMed PMID: 15273982.

15: den Brok MW, Nuijen B, Miranda E, Floriano P, Munt S, Manzanares I, Beijnen JH. Development and validation of a liquid chromatography-ultraviolet absorbance detection assay using derivatisation for the novel marine anticancer agent ES-285 x HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride] and its pharmaceutical dosage form. J Chromatogr A. 2003 Dec 12;1020(2):251-8. Erratum in: J Chromatogr A. 2004 Apr 9;1033(1):191. PubMed PMID: 14661748.

16: Yun JM, Sim TB, Hahm HS, Lee WK, Ha HJ. Efficient synthesis of enantiomerically pure 2-acylaziridines: Facile syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine from a common intermediate. J Org Chem. 2003 Oct 3;68(20):7675-80. PubMed PMID: 14510541.

17: Maraschiello C, Miranda E, Millán E, Floriano P, Vilageliu J. Phenylisothiocyanate and dansyl chloride precolumn derivatizations for the high-performance liquid chromatography analysis of the antitumoral agent ES-285 in dog plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jul 5;791(1-2):1-11. PubMed PMID: 12798159.

18: Stokvis E, Nan-Offeringa L, Rosing H, López-Lázaro L, Aceña JL, Miranda E, Lyubimov A, Levine BS, D'Aleo C, Schellens JH, Beijnen JH. Quantitative analysis of ES-285, an investigational marine anticancer drug, in human, mouse, rat, and dog plasma using coupled liquid chromatography and tandem mass spectrometry. J Mass Spectrom. 2003 May;38(5):548-54. PubMed PMID: 12794877.

19: Cuadros R, Montejo de Garcini E, Wandosell F, Faircloth G, Fernández-Sousa JM, Avila J. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Lett. 2000 Apr 28;152(1):23-9. PubMed PMID: 10754202.